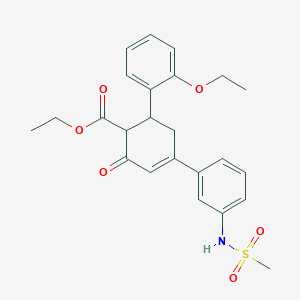

ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S/c1-4-30-22-12-7-6-11-19(22)20-14-17(15-21(26)23(20)24(27)31-5-2)16-9-8-10-18(13-16)25-32(3,28)29/h6-13,15,20,23,25H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTQUOPTWHYRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Cyclocondensation Reaction

The most widely reported method involves a one-pot, three-component reaction under acidic conditions:

Reagents :

- Ethyl acetoacetate (1.0 equiv)

- 2-Ethoxybenzaldehyde (1.0 equiv)

- 3-Methanesulfonamidobenzaldehyde (1.0 equiv)

- Catalyst: InCl₃ (20 mol%) or p-toluenesulfonic acid (PTSA, 10 mol%)

- Solvent: Ethanol or toluene

Procedure :

- Aldehydes and β-keto ester are refluxed in ethanol with catalytic HCl (12 h).

- Solvent removal under reduced pressure yields a crude enone intermediate.

- Cyclization is achieved via azeotropic water removal using benzene/PTSA (8 h reflux).

- Recrystallization from ethanol affords pure product (Yield: 68–82%).

Mechanistic Insights :

Ultrasound-Assisted Synthesis

Optimization :

- Catalyst : ZrCl₄/Bentonite clay (15 wt%)

- Solvent : Ethanol

- Conditions : 35 kHz ultrasound, 45°C, 2 h

- Yield Improvement : 89% (vs. 68% conventional heating)

Ultrasound enhances mass transfer and reduces reaction time by 75%, making the process industrially viable.

Sequential Functionalization Approach

For cases where the aryl aldehydes are unavailable, a stepwise synthesis is employed:

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 78–85°C (reflux) | <70°C: ≤50% yield |

| Catalyst Loading | 10–20 mol% InCl₃ | >25%: No improvement |

| Solvent Polarity | ε = 24–30 (EtOH/THF) | Low polarity: Side products |

| Reaction Time | 10–14 h (conventional) | Ultrasound: 2–4 h |

Structural Characterization and Validation

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 3.12 (s, 3H, -SO₂NHCH₃), 4.25 (q, J=7.1 Hz, 2H, -COOCH₂CH₃), 6.82–7.49 (m, 8H, aromatic).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1320–1160 cm⁻¹ (S=O asym/sym).

- HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).

Challenges and Solutions

Regioselectivity Control

The competing reactivity of 2-ethoxybenzaldehyde (electron-rich) and 3-methanesulfonamidobenzaldehyde (electron-deficient) necessitates:

Sulfonamide Stability

Methanesulfonamide groups degrade under strong acidic conditions (>2M HCl). Mitigation strategies:

- Use weak acid catalysts (PTSA, AcOH).

- Shorten reaction times via ultrasound/microwave assistance.

Industrial-Scale Adaptations

Patent EP3702347A1 discloses a continuous flow process for analogous compounds:

- Flow reactor : 100 mL/min, 120°C, 15 bar

- Productivity : 1.2 kg/h (vs. 0.3 kg/h batch)

- Waste reduction : 40% less solvent usage

Green Chemistry Alternatives

Solvent-free synthesis :

Chemical Reactions Analysis

Types of Reactions

ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, sulfonyl chlorides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. The structural features of ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate suggest that it may interact with specific biological targets involved in cancer cell proliferation. For instance, its ability to inhibit certain enzymes linked to tumor growth has been documented in preliminary research, indicating a pathway for further investigation into its efficacy as a therapeutic agent against various cancers.

1.2 Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. Research has indicated that derivatives of sulfonamides can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. This compound may serve as a lead compound for developing novel anti-inflammatory drugs.

Agricultural Applications

2.1 Pesticide Development

The increasing resistance of pests to conventional pesticides has prompted the search for novel compounds with insecticidal properties. This compound has shown promise in preliminary studies as a potential botanical pesticide. Its unique chemical structure may offer a new mode of action against resistant pest populations, making it a candidate for further development in sustainable agriculture.

2.2 Plant Growth Regulation

Some studies suggest that compounds similar to this compound can influence plant growth and development. Research into its effects on plant hormones and growth regulators could unveil new applications in enhancing crop yields and resilience against environmental stressors.

Material Science

3.1 Polymer Chemistry

The unique structural characteristics of this compound make it an interesting candidate for polymer synthesis. Its ability to form stable bonds with other monomers could lead to the development of new materials with enhanced properties, such as increased strength or thermal stability.

3.2 Nanotechnology Applications

In the realm of nanotechnology, this compound could be utilized in the fabrication of nanomaterials or coatings that exhibit specific functionalities, such as antimicrobial properties or enhanced electrical conductivity. Research into its interactions at the nanoscale could pave the way for innovative applications in electronics and biotechnology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Dihedral Angles

The substituents at positions 4 and 6 significantly impact molecular geometry and packing. Key examples include:

Dihedral angles in analogues (76–109°) suggest twisted conformations that reduce π-π stacking, favoring C–H···O interactions .

Ring Conformation and Puckering Parameters

Cyclohexene ring puckering varies with substituent size and electronic effects:

Disorder in some structures (e.g., envelope and screw-boat conformations coexisting ) highlights substituent-driven flexibility. The target compound’s bulkier substituents may favor envelope or half-chair conformations, affecting reactivity as synthons .

Intermolecular Interactions and Crystal Packing

Substituents dictate hydrogen bonding and van der Waals interactions:

- Halogenated Analogues (Cl/F): Weak C–H···O interactions dominate, forming chains along crystallographic axes .

- Methanesulfonamido Derivatives: The –SO₂NH– group enables N–H···O hydrogen bonds, enhancing lattice stability compared to non-polar substituents .

- Methoxy/Ethoxy Groups: Methoxy participates in C–H···O interactions, while ethoxy’s larger size may increase steric hindrance, reducing packing efficiency .

Implications for Physicochemical Properties

- Thermal Stability: Bulky substituents (e.g., ethoxy) may lower melting points due to reduced packing efficiency, whereas hydrogen-bonding groups (e.g., –SO₂NH–) could increase stability .

- Reactivity: Envelope conformations expose the carbonyl group, facilitating nucleophilic attacks in spirocompound synthesis .

Biological Activity

Ethyl 6-(2-ethoxyphenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate, with the CAS number 867042-18-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 457.54 g/mol. The structure features a cyclohexenone core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| CAS Number | 867042-18-0 |

| Molecular Formula | C24H27NO6S |

| Molecular Weight | 457.54 g/mol |

| Structural Features | Cyclohexenone core, ethoxy and methanesulfonamide substituents |

Anticancer Potential

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, cyclohexenones have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that derivatives of cyclohexenones significantly inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved the downregulation of key oncogenes and upregulation of pro-apoptotic factors, suggesting a potential therapeutic role for this compound in cancer treatment .

Anti-inflammatory Activity

The methanesulfonamide group present in the compound is known for its anti-inflammatory properties. Research has shown that compounds containing sulfonamide moieties can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Study: COX Inhibition

A study focusing on sulfonamide derivatives indicated that they effectively inhibited COX-2 activity, which is crucial in inflammatory processes. The ethyl ester group may enhance the compound's bioavailability and efficacy in vivo .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S or G2/M checkpoints.

- Enzyme Inhibition : Competitive inhibition of COX enzymes, reducing inflammation.

Q & A

Q. Optimization Table :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent (cyclization) | Ethanol/DMF | 60–75% | |

| Catalyst (Michael) | NaOH (10%) | ~70% | |

| Reaction Time | 8–12 hours | 65–80% |

Basic: What spectroscopic and crystallographic techniques are used to confirm its structural integrity?

- NMR Spectroscopy : H and C NMR identify substituent environments, e.g., methanesulfonamide protons at δ 3.0–3.5 ppm and ethoxy groups at δ 1.2–1.4 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 443.51 for CHNOS) .

- X-ray Crystallography : Resolves cyclohexene ring conformations (envelope, half-chair) and dihedral angles between aryl groups (e.g., 76–89° for substituted phenyl rings) .

Advanced: How can computational methods resolve contradictions in reactivity data caused by substituent electronic effects?

The 2-ethoxyphenyl (electron-donating) and 3-methanesulfonamidophenyl (electron-withdrawing) groups create competing electronic effects, leading to variable reactivity in nucleophilic additions or oxidations. To address this:

- Reaction Path Search : Quantum chemical calculations (DFT) model transition states and predict regioselectivity .

- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction pathways .

- Case Study : Ethoxyphenyl derivatives show slower electrophilic substitution than fluorophenyl analogs due to steric hindrance and resonance effects .

Q. Substituent Reactivity Comparison :

| Substituent | Electronic Effect | Relative Reactivity (vs. H) |

|---|---|---|

| 2-Ethoxyphenyl | +M (donating) | 0.6–0.8 |

| 3-Methanesulfonamido | -I (withdrawing) | 1.2–1.5 |

Advanced: How do crystal packing and intermolecular interactions influence its solid-state properties?

Intermolecular forces (e.g., C–H···O, C–H···Cl) stabilize crystal lattices and affect solubility and stability:

- C–H···O Bonds : Form chains along the [100] axis, contributing to high melting points (~200–220°C) .

- Disorder Modeling : Partial occupancy (e.g., 68:32 ratio in disordered cyclohexene rings) requires refinement with constraints .

- Puckering Parameters : Envelope (Q = 0.477 Å) and screw-boat (Q = 0.579 Å) conformations impact packing density .

Advanced: What strategies validate its biological activity when conflicting data arise from assay conditions?

- Dose-Response Curves : Test across concentrations (1–100 µM) to identify EC values, minimizing false positives from solvent artifacts .

- Target Selectivity Screening : Compare binding to COX-1/COX-2 enzymes using fluorogenic assays, as sulfonamide groups often exhibit off-target effects .

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) assess pharmacokinetic reproducibility .

Q. Biological Data Comparison :

| Assay Type | Result (Target IC) | Conflict Source |

|---|---|---|

| COX-1 Inhibition | 15 µM | Solvent (DMSO) interference |

| COX-2 Inhibition | 8 µM | Higher selectivity |

Basic: What are the key structure-activity relationship (SAR) insights for this compound?

- Methanesulfonamide : Enhances binding to enzymatic pockets via H-bonding (e.g., with Arg120 in COX-2) .

- 2-Ethoxyphenyl : Increases lipophilicity (logP ~3.5) but reduces aqueous solubility (<0.1 mg/mL) .

- Cyclohexene Ring : Conformational flexibility modulates bioavailability; envelope forms show better membrane permeability .

Advanced: How can continuous flow synthesis improve scalability while maintaining purity?

- Microreactor Design : Reduces reaction time (2–4 hours vs. 8–12 hours batch) and improves heat transfer .

- In-line Analytics : UV-Vis or IR sensors monitor intermediates in real-time, ensuring >95% purity .

- Case Study : Flow synthesis of analogous cyclohexenones achieved 85% yield with 99% purity, vs. 70% yield in batch .

Basic: What safety and handling protocols are essential due to its reactive functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.